
1-Phenyl-1-cyclohexene
Overview
Description
It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
1-Phenyl-1-cyclohexene is a chemical compound with the molecular formula C12H14
Mode of Action
It is known to participate in cycloaddition reactions , which are chemical reactions where two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity.
Biochemical Pathways
The major routes of metabolism for this compound in vitro were found to be allylic hydroxylation, oxidation of the allylic alcohol, and epoxidation-hydrolysis . These processes involve the addition of a hydroxyl group, the oxidation of an alcohol to a ketone or aldehyde, and the conversion of an alkene to an epoxide, respectively.
Pharmacokinetics
In vitro studies have shown that it undergoes metabolic processes such as allylic hydroxylation, oxidation of the allylic alcohol, and epoxidation-hydrolysis .
Result of Action
Its metabolic products, resulting from allylic hydroxylation, oxidation, and epoxidation-hydrolysis, may have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of its reactions . Moreover, it has been noted that thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Preparation Methods
1-Phenyl-1-cyclohexene can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexene with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions . The reaction proceeds as follows:
C6H10+C6H5MgBr→C6H5C6H9+MgBrOH
In industrial settings, this compound can be produced through catalytic hydrogenation of phenylcyclohexane . This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Chemical Reactions Analysis
1-Phenyl-1-cyclohexene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:
Scientific Research Applications
Synthetic Applications
Photo-Oxidation Reactions
One of the notable applications of 1-phenyl-1-cyclohexene is in photo-oxidation reactions. Recent studies have demonstrated that this compound can undergo efficient photo-oxygenation under optimized conditions using a continuous-flow reactor setup. This method enhances selectivity and yields for the formation of allyl hydroperoxides, which are valuable intermediates in organic synthesis .
Mechanistic Insights
The mechanism of the photo-oxidation involves the formation of a zwitterionic intermediate, which is stabilized by the electronic properties of the aryl substituent. A Hammett study indicated that electron-donating groups on the aryl ring increase the reaction rate significantly, underscoring the importance of substituent effects in these reactions .
Table 1: Photo-Oxidation Reaction Rates of Substituted 1-Phenyl-1-cyclohexenes
Substituent | Conversion (%) | Time (s) | Notes |
---|---|---|---|
4-Methoxy | 72 | 50 | Fastest conversion observed |
4-Trifluoromethyl | 16 | 50 | Least reactive |
No substituent | Variable | - | Control for comparison |
Metabolic Studies
In Vitro Metabolism
The metabolism of this compound has been studied extensively using mouse liver microsomes. The major metabolic pathways identified include allylic hydroxylation and epoxidation-hydrolysis, leading to several metabolites such as 1-phenyl-1-cyclohexen-3-ol and 1-phenylcyclohexane-1,2-diol .
Key Metabolites Identified
Table 2: Major Metabolites of this compound
Metabolite | Type | Activity Level |
---|---|---|
1-Phenyl-1-cyclohexen-3-ol | Major Hydroxylated | Moderate |
1-Phenyl-1-cyclohexen-3-one | Major Ketone | Moderate |
1-Phenylcyclohexane-1,2-diol | Minor Diol | Low |
These metabolites exhibit varying levels of biological activity, with some showing increased potency compared to the parent compound. This highlights PCH's relevance in pharmacological studies and potential implications for drug design.
Industrial Applications
Chemical Synthesis
In industrial contexts, this compound serves as a precursor for various chemical syntheses. Its derivatives can be hydrogenated to produce cyclohexylbenzene, which is an important compound in the production of synthetic fuels and lubricants .
Comparison with Similar Compounds
1-Phenyl-1-cyclohexene can be compared with other similar compounds, such as phenylcyclohexane, 1-methyl-1-cyclohexene, and 1,3-cyclohexadiene . While these compounds share some structural similarities, this compound is unique due to its specific reactivity and applications. For instance:
Phenylcyclohexane: Unlike this compound, phenylcyclohexane is fully saturated and does not undergo the same range of chemical reactions.
1-Methyl-1-cyclohexene: This compound has a methyl group instead of a phenyl group, leading to different reactivity and applications.
1,3-Cyclohexadiene: This compound contains two double bonds, making it more reactive in certain types of chemical reactions.
Biological Activity
1-Phenyl-1-cyclohexene (PCH) is an organic compound with the molecular formula C₁₂H₁₄ and a CAS number of 771-98-2. It is characterized by a cyclohexene ring substituted with a phenyl group. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its unique biological activities.
- Molecular Weight : 158.24 g/mol
- Boiling Point : 252 °C
- Flash Point : 103 °C
- Physical State : Colorless to almost colorless liquid
Metabolism and Toxicity
Research indicates that PCH undergoes metabolic transformations primarily involving allylic hydroxylation. The major metabolites identified include PC-3-ol and PC-3-one, which exhibit varying degrees of biological activity. A study demonstrated that PCH's effects were significantly less potent than those of phencyclidine (PCP), with effective doses (ED₅₀) for PCH being considerably higher .
Metabolite | ED₅₀ (µmol/kg) | Duration of Action |
---|---|---|
PCH | 325 (294-360) | <5 min |
PC-3-ol | Not specified | Not specified |
PC-3-one | Not specified | Not specified |
The in vitro studies showed that PCH was less lethal compared to PCP, indicating a lower risk profile in terms of acute toxicity .
Behavioral Effects
In behavioral assays, PCH demonstrated minimal activity, with significant effects observed only at high doses. At doses exceeding 575 µmol/kg, all test subjects were affected, but the behavioral impact was transient, lasting less than five minutes . This transient nature suggests that while PCH can induce behavioral changes, its potency is limited compared to other compounds like PCP.
Study on Metabolic Pathways
A detailed study explored the metabolic pathways of PCH using liver microsomes from various species. The primary metabolic route involved hydroxylation at positions 3 or 6 on the cyclohexene ring, followed by oxidation to form ketones. This study highlighted the variability in metabolic rates across species, which may influence the biological effects of PCH in different organisms .
Comparative Analysis with Related Compounds
Another research effort compared the biological activity of PCH with structurally related compounds. The findings indicated that while PCH shares some metabolic pathways with other cyclohexenes, its overall biological activity—particularly in terms of neurotoxicity—is significantly lower. This comparative analysis underscores the importance of structural variations in determining biological effects .
Properties
IUPAC Name |
cyclohexen-1-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMSFBRREKZZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870771 | |
Record name | 1-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-98-2, 31017-40-0, 71340-36-8 | |
Record name | 1-Phenylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclohex-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, cyclohexenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031017400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-1-Phenylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071340368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1-cyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403862 | |
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Record name | 1-Phenyl-1-cyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44834 | |
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Record name | 1-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexen-1-ylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM437BQ1OF | |
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Retrosynthesis Analysis
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